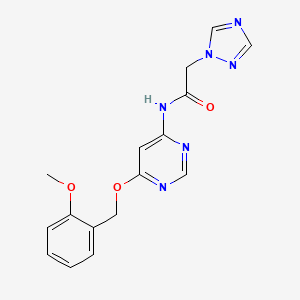
(8-boronodibenzothiophen-2-yl)boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(8-boronodibenzothiophen-2-yl)boronic Acid” is a type of boronic acid that has been used in various chemical reactions . It is involved in PDE4 inhibitors, chemoselective modification of oncolytic adenovirus, synthesis of phosphorescent sensor for quantification of copper (II) ion, UV promoted phenanthridine syntheses, and preparation of CYP11B1 inhibitors for treatment of cortisol dependent diseases .
Synthesis Analysis
The synthesis of boronic acids often involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to readily revert back to the mono-borylated alkene .Molecular Structure Analysis
Boronic acids form five-membered boronate esters with diols, which have been increasingly popular in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .Chemical Reactions Analysis
Boronic acids have been used in various chemical reactions, including the interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions . They have also been used in the synthesis of boronic acid compounds with the benzo[b]thiophene core complexed with the NDM-1 .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids are diverse and depend on their specific structure . They are known for their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications .Scientific Research Applications
Organic Synthesis and Catalysis
Boronic acids are pivotal in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. The versatility of boronic acids in these reactions allows for the synthesis of a wide array of complex organic molecules, which are essential in the development of pharmaceuticals, agrochemicals, and organic materials. For instance, the use of boronic acids in catalytic, enantioselective transformations showcases their importance in creating molecules with high stereochemical purity, which is vital for the pharmaceutical industry (Hashimoto, Gálvez, & Maruoka, 2015).
Materials Science
In materials science, boronic acids are used to construct covalent organic frameworks (COFs), which are highly ordered, porous materials with potential applications in gas storage, separation technologies, and catalysis. The ability of boronic acids to form reversible covalent bonds enables the design of materials that can be precisely tailored for specific applications. Research has demonstrated the synthesis of microporous and mesoporous 2D COFs from boronic acid building blocks, highlighting their utility in creating materials with high surface areas and porosity (Côté et al., 2007).
Biomedical Applications
Boronic acids have been explored for their biomedical applications, particularly in the development of diagnostic sensors and as therapeutic agents. Their unique ability to form reversible complexes with diols allows for the selective binding of carbohydrates, which can be exploited in the design of sensors for glucose and other biologically relevant molecules. Additionally, boronic acid-containing polymers have shown promise in drug delivery systems, highlighting their potential in controlled release formulations and targeting specific biological sites (Cambre & Sumerlin, 2011).
Environmental and Analytical Chemistry
Boronic acids have found applications in environmental and analytical chemistry, particularly in the development of sensors for detecting various analytes. Their selective binding properties have been utilized in designing fluorescent sensors for ATP, showcasing the ability of boronic acids to operate in complex biological systems (Liu et al., 2019). Moreover, their application in electrochemical sensing demonstrates the versatility of boronic acids in detecting a wide range of substances, from biological molecules to environmental pollutants (Li, Zhu, Marken, & James, 2015).
Mechanism of Action
The mechanism of action of boronic acids often involves the formation of covalent adducts with the catalytic hydroxide anion in the enzymatic active site upon binding . The Suzuki–Miyaura (SM) coupling reaction is a common application, where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Future Directions
Boronic acids are increasingly utilized in diverse areas of research, including sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . The development of new borane reagents and the exploration of novel chemistries using boron are promising future directions .
properties
IUPAC Name |
(8-boronodibenzothiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10B2O4S/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12(10)19-11/h1-6,15-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLHPYMEWINRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=C2C=C(C=C3)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10B2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2862161.png)
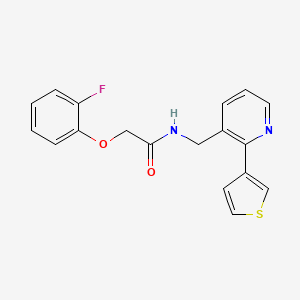
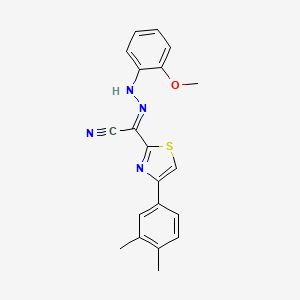
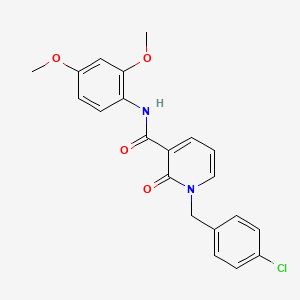
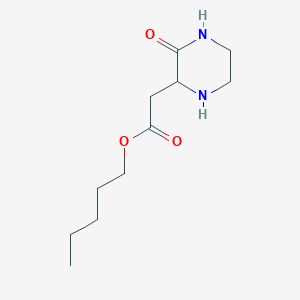
![methyl N-[4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862171.png)
![3-benzyl-9-(2,4-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862173.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B2862174.png)

![2-[(Tert-butoxycarbonyl)methylamino]-6picoline](/img/structure/B2862177.png)
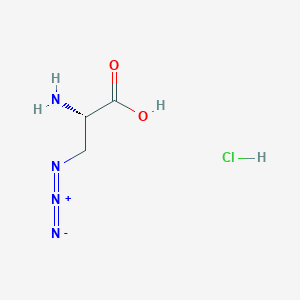
![N-(3-chloro-4-methylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862179.png)
